5-bromo-N-(cyclopropylmethyl)pyridin-2-amine
Overview
Description
5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine is a chemical compound characterized by a bromine atom attached to the fifth position of a pyridine ring, which is further substituted with a cyclopropylmethyl group at the nitrogen atom
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized through the bromination of N-(cyclopropylmethyl)pyridin-2-amine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.
Cyclopropanation Reaction:
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and cyclopropanation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as 5-bromo-N-(cyclopropylmethyl)pyridin-2-one.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in 5-aminopyridin-2-amine derivatives.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: 5-bromo-N-(cyclopropylmethyl)pyridin-2-one
Reduction Products: 5-aminopyridin-2-amine derivatives
Substitution Products: Various alkyl or aryl substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and inflammatory disorders. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine: Similar structure with chlorine instead of bromine.
5-Iodo-N-(cyclopropylmethyl)pyridin-2-amine: Similar structure with iodine instead of bromine.
N-(Cyclopropylmethyl)pyridin-2-amine: Lacks the bromine atom.
Uniqueness: The presence of the bromine atom in 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine provides unique reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive and can participate in a wider range of chemical reactions, making this compound particularly versatile in synthetic applications.
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQKZQFUIGVHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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